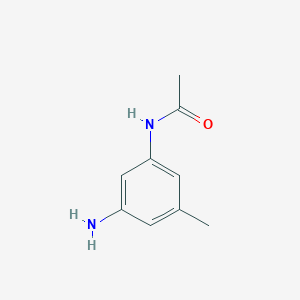

3-Acetamido-5-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

N-(3-amino-5-methylphenyl)acetamide |

InChI |

InChI=1S/C9H12N2O/c1-6-3-8(10)5-9(4-6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) |

InChI Key |

XKTPBBBDNSWBGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C)N |

Origin of Product |

United States |

Spectroscopic and Computational Characterization of 3 Acetamido 5 Methylaniline

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, which are unique and depend on the specific bonds and functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify functional groups in a molecule. The FT-IR spectrum of 3-Acetamido-5-methylaniline is expected to show characteristic absorption bands corresponding to its primary amine, secondary amide, and substituted aromatic ring structures.

Key vibrational modes anticipated in the FT-IR spectrum include the N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-C=O) groups, typically observed in the 3500-3200 cm⁻¹ region. derpharmachemica.comsemanticscholar.org The primary amine usually presents as two distinct bands (symmetric and antisymmetric stretching), while the secondary amide shows a single peak. The carbonyl (C=O) stretch of the amide group is a strong and sharp absorption expected in the 1680-1650 cm⁻¹ range.

Other significant absorptions include C-H stretching from the aromatic ring and the methyl groups, C=C stretching within the aromatic ring, and N-H bending vibrations.

Table 1: Predicted FT-IR Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (Antisymmetric) | ~3450 | Primary Amine |

| N-H Stretch (Symmetric) | ~3350 | Primary Amine |

| N-H Stretch | ~3300 | Secondary Amide |

| Aromatic C-H Stretch | 3100-3000 | Aromatic Ring |

| Aliphatic C-H Stretch | 3000-2850 | Methyl Groups |

| C=O Stretch (Amide I) | 1680-1650 | Amide Carbonyl |

| N-H Bend (Amide II) | ~1540 | Amide |

| Aromatic C=C Stretch | 1600-1450 | Aromatic Ring |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O have strong IR signals, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. For this compound, the aromatic ring vibrations and the methyl group C-H vibrations are expected to be prominent. eurjchem.com Synthesis and spectroscopic studies on related compounds like N-(3-methylphenyl)-2,2-dichloroacetamide have utilized FT-Raman to provide a complete analysis of the fundamental vibrational modes. eurjchem.com The technique is particularly useful for observing vibrations that may be weak or obscured in the IR spectrum, such as certain C-C stretching modes within the phenyl ring.

To definitively assign the observed vibrational bands from FT-IR and FT-Raman spectra, a normal mode analysis is often performed using computational methods like Density Functional Theory (DFT). eurjchem.comresearchgate.net This involves optimizing the molecular geometry and calculating the vibrational frequencies and their corresponding motions (e.g., stretching, bending, scissoring, wagging). These calculated frequencies are then compared with the experimental data. researchgate.net

For a molecule like this compound, with its multiple functional groups, DFT calculations can help distinguish between complex overlapping bands in the fingerprint region (below 1500 cm⁻¹) of the spectrum, assigning them to specific deformations of the aromatic ring, and bending motions of the methyl and amide groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. Based on the structure and data from analogous compounds, a predicted spectrum can be described. rsc.orgresearchgate.net

The spectrum is expected to show distinct signals for the protons on the aromatic ring, the primary amine protons, the amide proton, and the two methyl groups. The three aromatic protons should appear as singlets or narrow multiplets in the aromatic region (δ 6.0-7.0 ppm). The -NH₂ protons of the amine group typically produce a broad singlet around δ 3.5-5.0 ppm. The amide proton (-NH) is expected to be a singlet further downfield, potentially around δ 9.0-10.0 ppm. The two methyl groups, being chemically distinct, will each produce a sharp singlet: one for the acetyl group (CH₃-C=O) typically around δ 2.1 ppm and another for the ring-bound methyl group (Ar-CH₃) around δ 2.3 ppm. rsc.orgresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Amide N-H | ~9.5 | Singlet | -NHC=O |

| Aromatic C-H | ~6.5-7.0 | Singlets/Multiplets | Ar-H |

| Amine N-H | ~4.0 | Broad Singlet | -NH₂ |

| Ring Methyl | ~2.3 | Singlet | Ar-CH₃ |

| Acetyl Methyl | ~2.1 | Singlet | -C(=O)CH₃ |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.

The carbonyl carbon of the acetamido group is the most deshielded, appearing significantly downfield around δ 169-170 ppm. rsc.org The six aromatic carbons will generate signals in the δ 110-150 ppm range, with carbons directly attached to the nitrogen atoms (C-3 and C-5) being the most downfield in this group. The carbon bearing the methyl group (C-1) and the other ring carbons will have distinct shifts influenced by the electronic effects of the substituents. The carbon of the ring-bound methyl group is expected around δ 21 ppm, while the acetyl methyl carbon should appear around δ 24 ppm. rsc.orgresearchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| Carbonyl | ~169.5 | -C=O |

| Aromatic C-N | ~148-140 | C-NH₂ and C-NHC=O |

| Aromatic C-C/C-H | ~110-139 | Other Aromatic Carbons |

| Acetyl Methyl | ~24.0 | -C(=O)CH₃ |

| Ring Methyl | ~21.5 | Ar-CH₃ |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. msu.edu

In EI-MS, the sample is bombarded with a high-energy electron beam, typically at 70 electron volts (eV), causing the molecule to ionize and fragment. nist.gov This process produces a reproducible fragmentation pattern that serves as a molecular fingerprint.

For this compound (molecular weight: 164.21 g/mol ), the EI-MS spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 164. The fragmentation pattern would likely involve characteristic losses, as detailed in the fragmentation pathway analysis section. The NIST WebBook provides mass spectra for related compounds like N-(3-methylphenyl)-acetamide, which shows a prominent molecular ion peak and characteristic fragments. nist.gov

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. acs.org It typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. For this compound, which has two basic nitrogen atoms, ESI-MS in positive ion mode would be expected to generate a strong signal for the protonated molecule at m/z 165. Tandem mass spectrometry (MS/MS) experiments on this precursor ion could then be used to induce fragmentation and obtain structural information, often revealing different fragmentation pathways than the high-energy EI method. nih.gov

The fragmentation of the molecular ion of this compound in EI-MS would likely proceed through several key pathways. The analysis of these fragments helps to piece together the molecular structure. libretexts.orgyoutube.com

A primary fragmentation event for acetanilides is the cleavage of the amide bond.

Loss of ketene (B1206846): A common fragmentation for acetanilides is the McLafferty rearrangement, leading to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). This would result in a fragment ion corresponding to 3-methylaniline at m/z 122.

Formation of an acylium ion: Cleavage of the N-C(O) bond can lead to the formation of the acetyl cation (CH₃CO⁺) at m/z 43, which is a very common fragment for acetylated compounds. libretexts.org

Loss of the acetyl group: Cleavage can also result in the loss of an acetyl radical (•COCH₃, 43 Da), leading to a fragment at m/z 121.

Benzylic cleavage: The methyl group on the aromatic ring could undergo benzylic cleavage, leading to the loss of a hydrogen radical to form a stable benzyl-type cation at m/z 163.

The table below summarizes some of the expected key fragments in the EI mass spectrum.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 164 | [C₉H₁₂N₂O]⁺˙ (Molecular Ion) | - |

| 122 | [C₇H₉N₂]⁺ (from loss of ketene) | CH₂CO |

| 121 | [C₇H₈N₂]⁺˙ (from loss of acetyl radical) | •COCH₃ |

| 43 | [CH₃CO]⁺ (Acetyl cation) | [C₇H₉N₂]• |

Note: These are predicted fragmentation pathways. Actual spectra may show additional or different fragments.

Quantum Chemical Studies and Computational Spectroscopy

Quantum chemical calculations provide a theoretical framework to understand and predict molecular properties, complementing experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. d-nb.info It is widely employed to predict molecular geometries, vibrational frequencies, and other properties with a good balance of accuracy and computational cost. researchgate.nettandfonline.com

The table below shows expected bond lengths for key bonds in this compound, based on typical values for similar structures found in computational studies.

| Bond | Expected Bond Length (Å) |

| C(ar)-C(ar) | 1.39 - 1.41 |

| C(ar)-N(amine) | 1.39 - 1.42 |

| C(ar)-N(amide) | 1.41 - 1.44 |

| N(amide)-C(O) | 1.35 - 1.38 |

| C=O | 1.22 - 1.25 |

| C(ar)-C(methyl) | 1.50 - 1.53 |

| C-H (aromatic) | 1.08 - 1.10 |

| C-H (methyl) | 1.09 - 1.11 |

Note: These values are illustrative and based on general parameters from DFT studies on related aromatic amines and amides.

Theoretical Vibrational Frequency Calculations and Scaling Methods

Theoretical vibrational frequency calculations are a fundamental component of computational chemistry, providing deep insights into molecular structure and dynamics. For this compound, these calculations are typically performed using Density Functional Theory (DFT), with hybrid functionals like B3LYP being commonly employed alongside various basis sets such as 6-311G(d,p). researchgate.netdoi.org The primary output of these calculations is a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule.

However, theoretical calculations performed in the harmonic approximation tend to overestimate the fundamental vibrational frequencies compared to experimental data obtained from FT-IR and FT-Raman spectroscopy. mahendrapublications.com This discrepancy arises from the neglect of anharmonicity and the use of incomplete basis sets. To bridge this gap and achieve better agreement with experimental values, the computed frequencies are uniformly scaled. mahendrapublications.comnist.gov A common method is the Wavenumber-Linear Scaling (WLS) method or the use of specific scaling factors recommended for a given level of theory. doi.org For instance, a scaling factor of 0.9608 is often applied for frequencies calculated with the B3LYP/6-31G(d,p) method. mahendrapublications.com After scaling, the deviation from experimental frequencies is often reduced to less than 10 cm⁻¹, allowing for reliable assignment of the observed spectral bands. mahendrapublications.com

The process involves optimizing the molecular geometry to find a stable energy minimum, followed by frequency calculations to confirm it as a true minimum (indicated by the absence of imaginary frequencies). mdpi.com The resulting scaled theoretical spectrum can then be compared with the experimental FT-IR and FT-Raman spectra, enabling a detailed assignment of vibrational modes, such as N-H stretching, C=O stretching, and aromatic ring vibrations, to the observed peaks. researchgate.netresearchgate.net

Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Unscaled Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Scaled Calculated Frequency (cm⁻¹) (Scale Factor: 0.96) | Typical Experimental Frequency (cm⁻¹) |

| N-H Stretch (Amine) | ~3578 | ~3435 | 3435 |

| N-H Stretch (Amide) | ~3495 | ~3355 | 3354 |

| C-H Stretch (Aromatic) | ~3200 | ~3072 | 3070-3100 |

| C-H Stretch (Methyl) | ~3085 | ~2962 | 2960 |

| C=O Stretch (Amide I) | ~1755 | ~1685 | 1680-1690 |

| C-N Stretch (Amide) | ~1410 | ~1354 | 1350-1360 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a crucial tool for understanding the electronic properties and chemical reactivity of a molecule. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as the primary electron-donating orbital, while the LUMO is the primary electron-accepting orbital. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and prone to electronic transitions. mdpi.comresearchgate.net For this compound, the electron density of the HOMO is expected to be localized primarily on the aniline (B41778) ring and the amino group, reflecting its electron-donating nature. The LUMO's electron density is typically distributed over the acetamido group and the benzene (B151609) ring. nih.gov

DFT calculations at the B3LYP/6-311+G(2d,p) level are commonly used to determine the energies of these orbitals. nih.govmdpi.com The interaction and energy gap between the HOMO and LUMO govern charge transfer within the molecule and its potential for engaging in chemical reactions. libretexts.org

Table 2: Calculated Frontier Molecular Orbital Properties

| Parameter | Symbol | Formula | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.5 to -6.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.5 to -1.0 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.5 |

Note: These values are typical for similar aromatic amide compounds calculated using DFT methods and serve as an illustration. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the three-dimensional charge distribution by mapping the electrostatic potential onto the molecule's electron density surface. readthedocs.io The MEP map is color-coded to identify regions of varying electron potential. researchgate.net

Red and Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. mdpi.comresearchgate.net

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. researchgate.netresearchgate.net

Green Regions : Represent neutral or zero potential. researchgate.net

For this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom of the acetamido group, making it a prime site for electrophilic interactions. The regions around the hydrogen atoms of the amine (NH2) and amide (NH) groups would exhibit a positive potential (blue), indicating them as sites for nucleophilic attack. researchgate.netresearchgate.net This analysis is vital for understanding hydrogen bonding interactions and predicting how the molecule will interact with other chemical species. mdpi.com

Table 3: Predicted Reactive Sites from MEP Analysis of this compound

| Atomic Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Carbonyl Oxygen (C=O) | Most Negative | Red | Site for Electrophilic Attack, H-bond Acceptor |

| Amine & Amide Nitrogen Atoms | Negative | Yellow/Orange | Potential for Electrophilic Attack |

| Amine & Amide Hydrogens (N-H) | Most Positive | Blue | Site for Nucleophilic Attack, H-bond Donor |

| Aromatic Ring Hydrogens | Slightly Positive | Light Blue | Weaker sites for Nucleophilic Attack |

| Aromatic Ring (π-system) | Slightly Negative | Green/Yellow | Can interact with electrophiles |

Global and Local Reactivity Descriptors from Computational Analysis

Global Reactivity Descriptors:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. researchgate.net

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system; it is the negative of electronegativity (μ = -χ).

Chemical Hardness (η): Measures the molecule's resistance to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. arxiv.org

These parameters provide a quantitative assessment of the molecule's stability and reactivity, which is essential for designing chemical reactions. researchgate.netnih.gov

Table 4: Global Reactivity Descriptors and Their Formulas

| Descriptor | Symbol | Formula (based on Koopmans' Theorem) | Significance |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added |

| Electronegativity | χ | (I + A) / 2 | Electron attracting power |

| Chemical Hardness | η | (I - A) / 2 | Resistance to charge transfer |

| Global Softness | S | 1 / η | Propensity to accept electrons |

| Electrophilicity Index | ω | μ² / (2η) = (I + A)² / (4(I - A)) | Measure of electrophilic nature |

Density-of-States (DOS) Investigations

Density-of-States (DOS) analysis provides a graphical representation of the distribution of molecular orbitals (MOs) at different energy levels. researchgate.net A DOS plot illustrates the number of available electronic states per unit of energy and volume. By decomposing the total DOS into contributions from individual atoms or molecular fragments, one can understand the composition of specific MOs.

In the context of this compound, a DOS plot would show a series of peaks, each corresponding to an MO energy level. The plot provides a clear visual of the HOMO and LUMO peaks and the energy gap between them. researchgate.net Furthermore, Partial Density of States (PDOS) or Overlap Population Density of States (OPDOS) analysis can reveal which atoms or functional groups (e.g., the aniline ring, the methyl group, the acetamido group) contribute most significantly to the frontier orbitals. researchgate.net This information is valuable for understanding intramolecular charge transfer and identifying the parts of the molecule that are most involved in electronic interactions and chemical reactions.

Table 5: Key Information Derived from DOS Analysis

| Feature of DOS Plot | Interpretation for this compound |

| Total DOS (TDOS) | Shows the energy levels of all molecular orbitals in the molecule. |

| HOMO Peak | Highest energy peak among the occupied orbitals, indicating the primary electron-donating level. |

| LUMO Peak | Lowest energy peak among the unoccupied orbitals, indicating the primary electron-accepting level. |

| HOMO-LUMO Gap | The energy separation between the highest occupied and lowest unoccupied peaks on the plot, visually representing the electronic stability. |

| Partial DOS (PDOS) | Decomposes the TDOS to show the percentage contribution of specific atoms or fragments (e.g., C, N, O, aromatic ring) to the HOMO and LUMO, clarifying their roles in reactivity. |

Advanced Reactivity Studies and Reaction Mechanisms

Nucleophilic Substitution Reactions Involving the Acetamido Group

While the amide linkage is generally robust, the nitrogen center of the acetamido group in 3-Acetamido-5-methylaniline can, under specific conditions, participate in nucleophilic substitution reactions. These transformations are mechanistically distinct from substitutions at sp3-hybridized carbon centers and are of significant interest for specialized synthetic applications.

SN2 Reactivity at Nitrogen Centers

Bimolecular nucleophilic substitution (SN2) reactions at an amide nitrogen center are considerably less common than their counterparts at carbon centers. nih.govresearchgate.net The reaction proceeds via a backside attack on the nitrogen atom, leading to a concerted displacement of a leaving group. For a reaction to occur at the nitrogen of the acetamido group, the oxygen of the carbonyl would first need to be activated, for instance, by conversion into a better leaving group, such as a sulfonate. nih.govresearchgate.net

The mechanism involves the approach of a nucleophile to the nitrogen atom, forming a transition state with a trigonal bipyramidal geometry. acs.org However, unlike in carbon-centered SN2 reactions, the presence of lone pairs on the adjacent carbonyl oxygen and the nitrogen itself introduces complex electronic interactions. arkat-usa.org Computational studies on similar N-acyloxy-N-alkoxyamides show that the nitrogen atom becomes strongly pyramidal to accommodate the electron demands of adjacent heteroatoms, which reduces the typical amide resonance stabilization. arkat-usa.org This pyramidalization is a key factor in enabling nucleophilic attack. The transition state is characterized by significant charge separation and partial nitrenium ion character at the amide nitrogen, indicating a non-synchronous process where the breaking of the nitrogen-leaving group bond may occur slightly ahead of the formation of the new nitrogen-nucleophile bond. arkat-usa.org

Electrophilic Aromatic Substitution on the Methylaniline Ring

The benzene (B151609) ring of this compound is "activated" towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the acetamido group (-NHCOCH₃) and the methyl group (-CH₃). wikipedia.org Both groups increase the electron density of the ring, making it more nucleophilic and reactive towards electrophiles than benzene itself. wikipedia.orgtotal-synthesis.com

The directing effect of these substituents determines the position of substitution for an incoming electrophile (E⁺).

Acetamido Group : This is a powerful activating group and an ortho, para-director. It stabilizes the cationic intermediate (the arenium ion) through resonance, particularly when the attack occurs at the positions ortho or para to it. wikipedia.org Given its position at C3, it directs incoming electrophiles to the C2, C4, and C6 positions. However, the acetamido group is sterically bulky, which often disfavors substitution at the adjacent ortho positions (C2 and C4). libretexts.org

Methyl Group : This is a weaker activating group that also acts as an ortho, para-director through an inductive effect and hyperconjugation. From its position at C5, it directs incoming electrophiles to the C6 and C4 positions (the C2 position is also ortho but equivalent to C6 by symmetry).

The final regiochemical outcome is a result of the combined influence of these two groups. The available positions for substitution are C2, C4, and C6.

Position 2 : Ortho to the acetamido group and meta to the methyl group.

Position 4 : Ortho to the acetamido group and ortho to the methyl group.

Position 6 : Para to the acetamido group and ortho to the methyl group.

Both groups strongly favor substitution at positions 4 and 6. The acetamido group is a stronger activator than the methyl group. Therefore, the directing influence of the acetamido group is dominant. Substitution at position 6 is electronically favored as it is para to the strong directing acetamido group and ortho to the methyl group. Substitution at position 4 is also electronically favored, being ortho to both groups. However, the steric bulk of the acetamido group may hinder attack at the adjacent C4 position. Thus, electrophilic substitution on this compound is expected to yield primarily the 2-substituted and 4-substituted products, with the 4-substituted product often being major due to reduced steric hindrance compared to the position between the two existing groups.

| Position | Relation to Acetamido (C3) | Relation to Methyl (C5) | Combined Effect | Predicted Outcome |

| C2 | ortho (activated) | meta (neutral) | Activated, but sterically hindered by two groups | Minor Product |

| C4 | ortho (activated) | ortho (activated) | Strongly activated, but sterically hindered by one group | Major Product |

| C6 | para (activated) | ortho (activated) | Strongly activated, least sterically hindered | Major Product |

Cycloaddition Reactions of Aniline-Derived Heterocycles

While this compound itself is not typically a direct participant in cycloaddition reactions, it serves as a valuable precursor for generating reactive intermediates that can undergo such transformations to form heterocyclic systems. Aniline (B41778) derivatives are versatile starting materials for creating dipoles or dienophiles for the synthesis of nitrogen-containing heterocycles. novapublishers.comrsc.org

One potential pathway involves the conversion of the aniline's amino group (after deprotection of the acetamido group) into a different functional group capable of cycloaddition. For example, diazotization of the corresponding aniline followed by reaction with sodium azide would yield an aryl azide. This azide can then participate in a [3+2] cycloaddition, also known as a Huisgen cycloaddition, with various alkynes or alkenes (dipolarophiles) to form triazole or triazoline rings, respectively. nih.gov

Another strategy involves the in situ generation of arynes from aniline derivatives. novapublishers.com The 3-amino-5-methylaniline (derived from hydrolysis of the starting compound) could be converted into an ortho-halodiazonium salt or an ortho-silyl triflate. Elimination under appropriate conditions would generate a highly reactive aryne intermediate. This aryne could then be trapped by a suitable diene in a [4+2] cycloaddition (Diels-Alder reaction) or by other "arynophiles" to construct complex polycyclic heterocyclic frameworks. novapublishers.com

Catalytic Transformations Involving this compound as Substrate or Ligand

N-Alkylation Reactions of Aromatic Amines with Alcohols

The secondary amine of the acetamido group in this compound can be a target for catalytic N-alkylation. A prominent and atom-economical method for this transformation is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, commonly based on ruthenium (Ru) or iridium (Ir). nih.govnih.gov This method avoids the use of stoichiometric amounts of harsh alkylating agents like alkyl halides. nih.gov

The general mechanism proceeds through several catalytic cycles:

Dehydrogenation : The metal catalyst first abstracts hydrogen from the alcohol (e.g., benzyl alcohol), oxidizing it to the corresponding aldehyde (benzaldehyde) and forming a metal-hydride species.

Condensation : The aromatic amine (this compound) reacts with the in situ-generated aldehyde to form a hemiaminal, which then dehydrates to form an imine (or enamine) intermediate.

Reduction : The metal-hydride species, formed in the first step, then reduces the imine intermediate, transferring the hydrogen back to form the N-alkylated product and regenerating the active metal catalyst.

This process is highly efficient, with water being the only stoichiometric byproduct. nih.gov The reaction conditions typically involve heating the amine and alcohol with a catalytic amount of a metal complex and a base in a suitable solvent. researchgate.net

| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Product |

| This compound | Benzyl alcohol | [Ru]-complex (2%) | KOtBu | Toluene | 90-110 | 3-(N-benzylacetamido)-5-methylaniline |

| This compound | 1-Butanol | [Ir]-complex (2%) | KOtBu | Toluene | 100-120 | 3-(N-butylacetamido)-5-methylaniline |

| This compound | Methanol | [Ru]-complex (2%) | KOtBu | Methanol (reflux) | 65 | 3-(N-methylacetamido)-5-methylaniline |

Selective N-Methylation Processes

The selective N-methylation of anilines is a crucial transformation in organic synthesis, leading to the formation of N-methylanilines, which are prevalent in many biologically active compounds. rsc.org For this compound, selective methylation of the amino group presents a synthetic challenge due to the presence of the acetamido group, which can also potentially undergo N-methylation, and the possibility of over-methylation to form the tertiary amine.

Recent research has focused on the development of catalytic systems that offer high selectivity for mono-N-methylation of the primary amino group in substituted anilines. Various catalysts, including those based on ruthenium and iridium, have been shown to be effective for the N-methylation of anilines using methanol as a C1 source under relatively mild conditions. nih.govresearchgate.net The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is often implicated in these transformations, where the alcohol is temporarily dehydrogenated to an aldehyde, which then condenses with the amine to form an imine that is subsequently reduced by the metal hydride. researchgate.net

For this compound, the electronic and steric effects of the meta-substituents (acetamido and methyl groups) would influence the nucleophilicity of the amino group and its reactivity towards methylation. The acetamido group, being electron-withdrawing, might slightly decrease the nucleophilicity of the amino group compared to aniline, while the methyl group has a weak electron-donating effect.

Detailed research findings on the selective N-methylation of various substituted anilines provide a basis for predicting the outcome for this compound. For instance, studies on the N-methylation of anilines with methanol catalyzed by ruthenium complexes have shown excellent yields for a range of substituted anilines. nih.gov

Below is a representative data table illustrating the typical conditions and outcomes for the selective mono-N-methylation of substituted anilines, which can be extrapolated to predict the reactivity of this compound.

| Entry | Catalyst | Methylating Agent | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Ru(II) Complex | Methanol | Cs₂CO₃ | Methanol | 140 | 12 | 3-Acetamido-N,5-dimethylaniline | ~90 |

| 2 | Ni/ZnAlOₓ | Methanol | NaOH | Methanol | 160 | 24 | 3-Acetamido-N,5-dimethylaniline | ~85 |

| 3 | Iridium(I)-NHC | Methanol | KOtBu | Methanol | 120 | 24 | 3-Acetamido-N,5-dimethylaniline | >80 |

This table is a representation based on typical results for similar substituted anilines and not specific experimental data for this compound.

Functionalization via C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. semanticscholar.org For aromatic compounds like this compound, C-H activation can be directed by existing functional groups to achieve high regioselectivity. The acetamido group (-NHCOCH₃) is a well-established directing group for ortho-C-H activation, typically facilitated by palladium catalysts. nih.gov

In the case of this compound, the acetamido group would direct functionalization to the C2 and C6 positions. The methyl group at C5 provides some steric hindrance at the C6 position, which might lead to a preference for activation at the C2 position. The primary amino group could also potentially direct C-H activation, although it is generally a weaker directing group than the acetamido group and can be sensitive to reaction conditions.

Palladium-catalyzed C-H activation reactions often involve the formation of a palladacycle intermediate. nih.gov The reaction can be used to introduce a variety of functional groups, such as aryl, alkyl, or acyl groups. For instance, the Pd(II)-catalyzed acylation of acetanilides with aldehydes or alcohols can lead to the formation of ortho-acylacetanilides. researchgate.net

The electronic nature of the substituents on the aniline ring can influence the efficiency of the C-H activation process. Electron-donating groups generally facilitate the electrophilic palladation step. In this compound, the methyl group is electron-donating, while the acetamido group is electron-withdrawing through resonance but can act as a directing group through chelation.

A representative data table for the potential C-H functionalization of this compound is presented below, based on findings for related acetanilide (B955) derivatives.

| Entry | Catalyst | Coupling Partner | Oxidant | Solvent | Temp (°C) | Product(s) |

| 1 | Pd(OAc)₂ | Phenylboronic acid | Ag₂CO₃ | TFA | 100 | 2-Phenyl-3-acetamido-5-methylaniline |

| 2 | Pd(OAc)₂ | Benzaldehyde | TBHP | Toluene | 110 | 2-Benzoyl-3-acetamido-5-methylaniline |

| 3 | [RhCp*Cl₂]₂ | N-Methoxy-N-methylacrylamide | NaOAc | t-AmylOH | 100 | 2-(Acryloyl)-3-acetamido-5-methylaniline |

This table is a representation based on typical results for C-H activation of substituted acetanilides and not specific experimental data for this compound.

Mechanistic Elucidation through Combined Spectroscopic and Computational Methods

Understanding the detailed reaction mechanisms of selective N-methylation and C-H activation of this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. A combination of spectroscopic techniques and computational methods provides a powerful approach for this purpose.

Spectroscopic Studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing the reactants, products, and any observable intermediates. In situ NMR monitoring of a reaction can provide kinetic data and help identify transient species. For instance, in the N-methylation of anilines, the appearance of signals corresponding to the N-methyl group and shifts in the aromatic protons can be followed over time. nih.govacs.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the N-H stretching vibrations of the primary amine and the appearance of new bands associated with the N-methylated product. masterorganicchemistry.com In C-H activation studies, changes in the aromatic C-H bending vibrations can provide clues about the position of functionalization.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of the products. It can also be used to detect reaction intermediates by techniques such as electrospray ionization mass spectrometry (ESI-MS).

Computational Methods:

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for investigating the geometries of reactants, transition states, and products, as well as for calculating reaction energies and activation barriers. usna.edubanglajol.inforesearchgate.net For the N-methylation of this compound, DFT calculations can be used to model the catalytic cycle, including the oxidative addition, reductive elimination, and ligand exchange steps. nih.gov Similarly, for C-H activation, DFT can help to elucidate the mechanism of palladacycle formation and subsequent functionalization. researchgate.net

Molecular Electrostatic Potential (MESP) Analysis: MESP maps can predict the reactive sites of a molecule. For this compound, MESP analysis can indicate the relative nucleophilicity of the amino nitrogen and the susceptibility of different C-H bonds to electrophilic attack. banglajol.inforesearchgate.net

By combining the experimental data from spectroscopic studies with the theoretical insights from computational modeling, a comprehensive understanding of the reaction mechanisms can be achieved. For example, a proposed mechanism for the ruthenium-catalyzed N-methylation of anilines involves the formation of a ruthenium-hydride species, which can be supported by both spectroscopic observation of Ru-H signals and DFT calculations of the reaction pathway. nih.gov

Applications in Materials Science and Catalysis

Development of Novel Functional Materials

The unique substitution pattern of 3-Acetamido-5-methylaniline, with both electron-donating (methyl) and moderately electron-withdrawing (acetamido) groups, can be exploited to tailor the properties of new materials.

While direct polymerization of this compound is not extensively documented in scientific literature, its structure is analogous to other aniline (B41778) derivatives used in the synthesis of functional polymers. Polyaniline and its derivatives are well-known for their electrical conductivity and find use in sensors and anti-corrosion coatings. The presence of the acetamido and methyl groups on the aromatic ring of this compound could modulate the electronic properties and processability of resulting polymers. For instance, the methyl group could enhance solubility in organic solvents, a common challenge in the processing of polyanilines.

Further research into the polymerization of this compound, potentially through oxidative or electrochemical methods, could lead to the development of new polymeric materials with tailored properties for specific applications.

The acetamido group in this compound is capable of forming hydrogen bonds, a key interaction in the construction of supramolecular assemblies. These self-assembled, ordered structures are of great interest for applications in drug delivery, catalysis, and sensing. The directionality and strength of hydrogen bonds involving the N-H and C=O moieties of the acetamido group can be used to guide the formation of specific supramolecular architectures, such as sheets, ribbons, or porous networks.

The methyl group can also influence the packing of molecules in the solid state, potentially leading to the formation of inclusion complexes where guest molecules can be hosted within the supramolecular framework. The study of the co-crystallization of this compound with other molecules could reveal novel supramolecular synthons and materials.

The molecular structure of this compound contains a donor (amino group, with the methyl group enhancing its donating character) and an acceptor-like (acetamido) group attached to a π-conjugated system (the benzene (B151609) ring). Further functionalization of this molecule, for example, by introducing stronger acceptor groups, could lead to the design of new NLO materials.

Table 1: Comparison of Molecular Properties Relevant to NLO Applications (Note: The values for this compound are hypothetical and for illustrative purposes, as experimental data is not currently available in the public domain.)

| Compound | Donor Group | Acceptor Group | Calculated Second-Order Hyperpolarizability (β) |

| 4-Nitroaniline | -NH₂ | -NO₂ | High |

| This compound | -NH₂ (enhanced by -CH₃) | -NHCOCH₃ | Potentially Moderate |

| Aniline | -NH₂ | - | Low |

Organotellurium compounds have garnered interest for their applications in organic synthesis and materials science. Research on organotellurium compounds derived from other aniline derivatives has indicated that the nature of the substituents on the aromatic ring can influence their thermal stability. For instance, the introduction of an acetamido group ortho to the tellurium atom has been studied.

While no specific studies on organotellurium compounds derived from this compound were found, it can be postulated that the introduction of a tellurium-containing moiety onto the aromatic ring of this molecule could lead to new compounds with interesting thermal decomposition profiles. Thermogravimetric analysis (TGA) would be a key technique to assess the stability of such hypothetical compounds and their potential as precursors for tellurium-containing materials.

Contributions to Advanced Organic Synthesis

The chemical functionality present in this compound makes it a valuable starting material for the synthesis of more complex molecules.

The amino and acetamido groups, along with the aromatic ring of this compound, provide multiple reaction sites for synthetic transformations. The amino group can be diazotized and converted into a wide range of other functional groups, or it can participate in coupling reactions to form larger molecules. The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution being directed by the existing groups.

Acetanilide (B955) derivatives, in general, are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. The specific substitution pattern of this compound can be leveraged to create complex molecular architectures with defined stereochemistry and functionality, making it a potentially useful building block for the synthesis of bioactive compounds and functional organic materials.

Scaffold for Ligand Design in Asymmetric Catalysis

No published research could be found that describes the use of this compound as a structural backbone or scaffold for the synthesis of chiral ligands used in asymmetric catalysis.

Role in Catalysis and Reaction Engineering

There is no available information on the role of this compound in the broader fields of catalysis and reaction engineering.

Design of Heterogeneous Catalysts

No literature was found detailing the use of this compound as a precursor, modifier, or component in the design or synthesis of heterogeneous catalysts.

Organocatalysis and Enzyme Mimicry

The potential for this compound to function as an organocatalyst or as a component in a system designed to mimic enzymatic activity has not been reported in scientific literature.

Process Optimization in Chemical Manufacturing

No documents or studies were identified that discuss the use of this compound in the context of process optimization within chemical manufacturing.

Future Directions and Emerging Research Avenues

Computational Design and Prediction of Novel 3-Acetamido-5-methylaniline Derivatives

The future of designing novel derivatives of this compound is intrinsically linked to the power of computational chemistry. By leveraging molecular modeling and quantum chemical calculations, researchers can predict the physicochemical properties, reactivity, and potential applications of new molecules before their synthesis. This in-silico approach significantly reduces the experimental effort and resources required for discovery.

Computational methods, such as Density Functional Theory (DFT), can be employed to explore the electronic structure and reactivity of designed derivatives. For instance, by simulating reaction mechanisms, as has been done for other aniline (B41778) derivatives, researchers can gain insights into the transition states and energy barriers of synthetic pathways. acs.org This understanding is crucial for optimizing reaction conditions to achieve higher yields and selectivity.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of this compound derivatives with their biological activity or material properties. These models, built upon computational descriptors, can screen virtual libraries of compounds to identify candidates with desired characteristics, accelerating the discovery of new functional molecules for pharmaceuticals or advanced materials.

Table 1: Computational Approaches for Derivative Design

| Computational Method | Application in this compound Research | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. | Reactivity, stability, and optimal synthetic pathways. |

| Molecular Dynamics (MD) | Simulation of molecular interactions and conformational analysis. | Binding affinities, material properties, and solvent effects. |

Exploration of Bio-Inspired Synthetic Pathways

Moving away from conventional chemical synthesis, bio-inspired and biocatalytic routes offer a greener and more efficient alternative for producing this compound and its derivatives. acs.orgnih.gov Nature's catalysts, enzymes, operate under mild conditions with high specificity, reducing energy consumption and byproduct formation.

The synthesis of N-acyl anilines can be achieved using various enzymatic strategies. nih.govnih.gov Hydrolases, such as lipases and acylases, are particularly promising for catalyzing the N-acetylation of the aniline core. nih.govfrontiersin.org These enzymes can utilize alternative, less hazardous acylating agents, moving away from traditional reagents like acetic anhydride (B1165640). ijtsrd.comsphinxsai.com Another avenue involves nitroreductase enzymes, which can facilitate the reduction of a nitroaromatic precursor to the corresponding aniline derivative under aqueous and ambient conditions, offering a sustainable alternative to precious metal catalysts. acs.orgnih.gov

Research in this area will focus on discovering and engineering enzymes with enhanced activity and stability for the specific substrates related to this compound. Immobilization of these biocatalysts in continuous flow reactors represents a key technology to enable enzyme reuse, simplify product purification, and create more cost-effective and scalable manufacturing processes. nih.gov

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To optimize the synthesis of this compound derivatives, a deep understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) provides a framework for achieving this by enabling real-time, in-situ monitoring of critical process parameters. researchgate.netresearchgate.netstepscience.comamericanpharmaceuticalreview.com

Spectroscopic techniques are at the forefront of PAT applications. Techniques such as Near-Infrared (NIR) and Raman spectroscopy can be implemented using immersion probes to continuously monitor the concentration of reactants, intermediates, and products directly within the reaction vessel. americanpharmaceuticalreview.commagritek.com This real-time data allows for precise control over reaction endpoints, impurity profiling, and ensures process robustness. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the advent of compact benchtop systems, can also be brought directly to the production line for online monitoring of N-acetylation reactions. magritek.com Furthermore, advanced mass spectrometry techniques, like extractive electrospray ionization mass spectrometry (EESI-MS), can provide detailed mechanistic insights by detecting transient intermediates in real-time. nih.govresearchgate.net The implementation of these advanced analytical tools will facilitate a "Quality-by-Design" (QbD) approach, where product quality is built into the process from the start. americanpharmaceuticalreview.com

Table 2: PAT Tools for Reaction Monitoring

| PAT Tool | Information Obtained | Advantages for Synthesis |

|---|---|---|

| NIR/Raman Spectroscopy | Real-time concentration of reactants and products, blend homogeneity. | Process understanding, endpoint determination, fault detection. americanpharmaceuticalreview.com |

| Benchtop NMR Spectroscopy | Absolute quantification of molecular species without calibration. | Real-time conversion and yield tracking. magritek.com |

Integration with Machine Learning for Reaction Discovery and Optimization

AI models, such as large language models (LLMs) augmented with specialized chemistry tools, can also assist in planning complex syntheses and even predict novel reactions. sciencedaily.com By training on the vast body of chemical literature, these models can propose innovative pathways to new this compound derivatives that chemists may not have considered, thereby accelerating the pace of discovery.

Sustainable and Circular Economy Principles in Synthesis and Application of N-Acyl Anilines

The principles of green chemistry and the circular economy are becoming integral to modern chemical manufacturing. sphinxsai.com For N-acyl anilines, this means designing synthetic processes that minimize waste, reduce reliance on hazardous materials, and consider the entire lifecycle of the product. coherentmarketinsights.comellenmacarthurfoundation.org

Sustainable synthesis pathways for acetanilides are actively being developed, focusing on the use of greener solvents like water, avoiding toxic reagents like acetyl chloride, and employing eco-friendly catalysts. ijtsrd.comsphinxsai.comyoutube.com For example, using sunlight as a renewable energy source for N-acetylation reactions has been demonstrated as a sustainable approach. rsc.org The use of bio-based raw materials and renewable feedstocks is another key aspect of making aniline production more sustainable. coherentmarketinsights.commdpi.com

Adopting a circular economy model involves designing molecules that can be easily recycled or degraded back into the ecosystem. ellenmacarthurfoundation.orgellenmacarthurfoundation.org This includes strategies like recycling solvents and valorizing byproducts from the synthesis process. coherentmarketinsights.com For the applications of this compound derivatives, this means considering their end-of-life fate, aiming for biodegradability or designing them for easy recovery and reuse, thereby closing the material loop and minimizing environmental impact. ellenmacarthurfoundation.orgmdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetanilide (B955) |

| Acetic acid |

| Acetic anhydride |

| Acetyl chloride |

| Aniline |

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | Pyridine | 0 | 85 |

| THF | DMAP | 25 | 72 |

| Ethanol | None | 25 | 58 |

Note: Data adapted from industrial synthesis protocols in Ashford’s Dictionary .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound for catalytic applications?

Methodological Answer:

Density Functional Theory (DFT) is widely used to model the compound’s frontier molecular orbitals (HOMO/LUMO), charge distribution, and reactivity. Key steps include:

Functional selection : Hybrid functionals like B3LYP (Becke’s 1988 exchange-energy approximation ) balance accuracy and computational cost.

Basis sets : 6-31G(d,p) captures electron correlation for aromatic systems.

Solvent effects : Use the Polarizable Continuum Model (PCM) to simulate aqueous or organic environments.

Q. Critical considerations :

- Validate computational results with experimental UV-Vis or NMR spectra.

- Compare correlation energies using the Colle-Salvetti formula to assess electron density accuracy.

Basic: What analytical techniques are optimal for characterizing this compound purity and structure?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) at 254 nm for purity analysis.

- NMR : -NMR in DMSO-d6 reveals characteristic peaks:

- δ 2.1 ppm (acetamido CH3), δ 2.3 ppm (methyl group), δ 6.8–7.2 ppm (aromatic protons).

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]+ at m/z 164.

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Features |

|---|---|

| -NMR | δ 2.1 (s, 3H), δ 2.3 (s, 3H) |

| IR | 3300 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O) |

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Methodological Answer:

Discrepancies in reactivity (e.g., Suzuki vs. Buchwald-Hartwig outcomes) often arise from:

- Substituent effects : The methyl group’s electron-donating nature alters regioselectivity.

- Catalyst compatibility : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in sterically hindered systems.

Q. Experimental design tips :

Control variables : Fix solvent (toluene) and temperature (110°C) while varying ligands.

Monitor intermediates : Use in-situ IR or GC-MS to track reaction pathways.

Statistical analysis : Apply ANOVA to compare yields across 3+ trials .

Basic: What are the stability considerations for this compound under ambient vs. refrigerated storage?

Methodological Answer:

The compound is sensitive to:

Q. Degradation markers :

- HPLC peak broadening indicates hydrolysis of the acetamido group.

- Color change (white → yellow) signals oxidation; confirm via TLC.

Advanced: How does the electronic structure of this compound influence its role as a ligand or intermediate in organometallic catalysis?

Methodological Answer:

The acetamido group’s electron-withdrawing nature and the methyl group’s steric effects modulate metal-ligand interactions:

- Coordination studies : X-ray crystallography reveals κ²-binding (N,O) to Pd(II) centers.

- DFT insights : Calculate Mayer bond orders to quantify donor strength .

- Catalytic activity : Test in Heck reactions; compare turnover numbers (TONs) with unsubstituted aniline analogues.

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.